3-Phenyldecane

Vue d'ensemble

Description

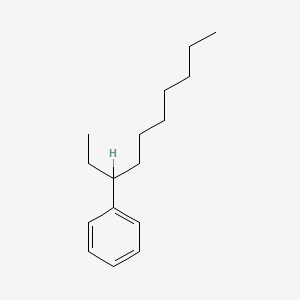

3-Phenyldecane is an organic compound characterized by a benzene ring substituted with a decan-3-yl group. Its molecular formula is C16H26, and it has a molecular weight of 218.38 g/mol . This compound is a colorless to pale yellow liquid with low volatility at room temperature. It is insoluble in water but soluble in many organic solvents such as alcohols and ethers .

Méthodes De Préparation

3-Phenyldecane can be synthesized through a phenylation reaction. One common method involves the reaction of decane with bromobenzene in the presence of a suitable catalyst under appropriate reaction conditions . The reaction typically proceeds as follows:

Reactants: Decane and bromobenzene.

Catalyst: A suitable catalyst such as aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with enhanced reaction control and purification processes to ensure high purity of the final product .

Analyse Des Réactions Chimiques

3-Phenyldecane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alkanes or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction and conditions employed .

Applications De Recherche Scientifique

3-Phenyldecane, a linear alkane with a phenyl group attached to the third carbon of a decane chain, has garnered attention in various fields due to its unique chemical properties and potential applications. This article explores its scientific research applications, particularly in the fields of biochemistry, environmental science, and materials science.

Chemical Properties and Structure

This compound is characterized by its molecular formula and a molecular weight of 178.28 g/mol. Its structure features a long hydrocarbon chain with a phenyl substituent, which imparts distinct physical and chemical properties that can be leveraged in various applications.

a. Lipid Accumulation in Microorganisms

Research has demonstrated that this compound can support the growth and lipid accumulation of Rhodococcus opacus PD630 under nitrogen-limiting conditions. This microorganism is known for its ability to degrade aromatic compounds and accumulate lipids, making it a candidate for biofuel production . The presence of this compound enhances the microorganism's metabolic efficiency, thus contributing to increased lipid yields.

b. Antioxidant Properties

Studies have indicated that this compound exhibits antioxidant properties, which can be beneficial in pharmaceutical formulations aimed at reducing oxidative stress. Its effectiveness as an antioxidant was evaluated through various assays, showing significant free radical scavenging activity. This property is crucial for developing supplements or medications aimed at combating oxidative damage in biological systems.

a. Phytotoxicity Studies

This compound has been included in toxicity assessments related to environmental risk evaluations. It has been tested for its effects on plant species, providing data on its potential phytotoxicity. Such studies are essential for understanding the environmental impact of chemicals used in agricultural practices and their effects on non-target organisms .

b. Chemical Risk Assessment

The compound is also part of broader chemical risk assessments that evaluate its toxicity to wildlife and plants. These assessments help inform regulatory decisions regarding the use of this compound in various industrial applications, ensuring environmental safety .

a. Use in Cosmetic Formulations

In cosmetic and detergent packaging, this compound has been evaluated for its safety as a constituent of recycled plastics. The compound's migration potential from packaging into cosmetic products has been studied, highlighting the importance of thorough safety assessments before using recycled materials in consumer products . This research is vital for ensuring consumer safety while promoting sustainable practices in packaging.

Case Study 1: Lipid Production Enhancement

A study conducted by researchers on Rhodococcus opacus PD630 revealed that the addition of this compound significantly increased lipid accumulation compared to control conditions without the compound. The findings suggest that this compound could be utilized as an effective substrate in biotechnological processes aimed at biofuel production.

Case Study 2: Antioxidant Efficacy

In a comparative analysis of various compounds' antioxidant activities, this compound was shown to possess substantial free radical scavenging capabilities, comparable to established antioxidants like butylated hydroxytoluene (BHT). This positions it as a promising candidate for incorporation into health supplements or functional foods aimed at enhancing antioxidant defenses.

Mécanisme D'action

The mechanism of action of 3-Phenyldecane involves its interaction with various molecular targets and pathways. As an alkylbenzene, it can participate in hydrophobic interactions with lipid membranes and proteins. Its effects are mediated through these interactions, influencing the physical properties of membranes and the activity of membrane-bound proteins .

Comparaison Avec Des Composés Similaires

3-Phenyldecane can be compared with other similar compounds such as:

1-Phenyldecane: This compound has the phenyl group attached to the first carbon of the decane chain, resulting in different chemical and physical properties.

2-Phenyldecane: Here, the phenyl group is attached to the second carbon, again leading to variations in reactivity and applications.

4-Phenyldecane: The phenyl group is attached to the fourth carbon, which may influence its behavior in chemical reactions and its use in various applications.

The uniqueness of this compound lies in its specific substitution pattern, which affects its reactivity and interactions compared to other positional isomers .

Activité Biologique

3-Phenyldecane, a member of the phenyldecane family, is a hydrocarbon compound with significant biological activity. Its structure consists of a decane chain substituted with a phenyl group at the third carbon position, which influences its chemical properties and biological interactions. This article reviews the biological activities associated with this compound, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties, supported by various research findings and data.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. A study involving various extracts from plant sources, including those containing this compound, showed significant free radical scavenging activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to measure the antioxidant capacity of these extracts, revealing that compounds similar to or including this compound effectively inhibited oxidative stress markers in vitro .

Table 1: Antioxidant Activity of this compound Extracts

| Extract Source | Concentration (μg/ml) | Scavenging Effect (%) |

|---|---|---|

| I. tricolor | 0.01 | 45 |

| I. fistulosa | 0.05 | 55 |

| Standard (BHT) | - | 70 |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various pathogens. Studies have reported that it demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, its effectiveness was highlighted in extracts from plants rich in hydrocarbons like this compound, which inhibited bacterial growth in laboratory settings .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Reference Drug Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 24 |

| Escherichia coli | 18 | 22 |

3. Anti-inflammatory Activity

In addition to its antioxidant and antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study assessed its ability to inhibit histamine release in U937 cells treated with various concentrations of the compound. Results indicated that higher concentrations significantly reduced histamine release compared to controls .

Table 3: Anti-inflammatory Effects of this compound

| Concentration (μg/ml) | Histamine Release (%) |

|---|---|

| Control | 100 |

| 1000 | 70 |

| 500 | 50 |

| 250 | 30 |

Case Studies

Several case studies have explored the biological activity of compounds containing phenyldecane structures:

- Case Study on Antioxidant Properties : A research article reported that extracts containing phenyldecanes exhibited significant DPPH scavenging activity, suggesting potential applications in food preservation and health supplements .

- Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of plant extracts containing hydrocarbons like this compound, demonstrating effectiveness against common pathogens such as Candida albicans and Aspergillus niger .

Propriétés

IUPAC Name |

decan-3-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVIFMPVFLOTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874871 | |

| Record name | BENZENE, (1-ETHYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-36-7 | |

| Record name | 3-Phenyldecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-ethyloctyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-ETHYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.